5-Methylquinoline-8-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHLBXSSOVDGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Methylquinoline 8 Sulfonamide and Structural Analogues
Advanced Approaches to Quinoline (B57606) Ring System Construction and Functionalization
Regioselective Introduction of the Methyl Group at the 5-Position
The precise placement of the methyl group at the 5-position of the quinoline ring is a critical step that dictates the final structure of the target compound. One common strategy involves starting with a precursor that already contains the methyl group in the desired position, such as a substituted aniline. For example, meta-substituted anilines can yield mixtures of 5- and 7-substituted quinolines, with the 5-substituted product being predominant when a deactivating group is present. acs.org
Another approach is the direct C-H functionalization of the quinoline ring. While challenging, recent advancements have enabled regioselective modifications. For instance, metal-catalyzed C-H activation has emerged as a powerful tool for the specific functionalization of quinoline derivatives. rsc.orgnih.gov The choice of catalyst and directing groups can significantly influence the position of substitution. nih.gov Theoretical studies using Density Functional Theory (DFT) and Frontier Molecular Orbital analysis have also been employed to predict and rationalize the regioselectivity of electrophilic substitutions on the quinoline ring, indicating that the C5 position can be a favorable site for reaction under certain conditions. mdpi.com
A key precursor for the target molecule is 5-methyl-8-nitroquinoline. Its synthesis can be achieved through the nitration of 2-methylquinoline, which is then followed by the separation of the resulting isomers.
Diverse Synthetic Routes for Sulfonamide Moiety Incorporation at the 8-Position
The introduction of the sulfonamide group at the 8-position of the quinoline ring is typically achieved through a two-step process: sulfonation followed by amidation. A common precursor for this transformation is 8-aminoquinoline (B160924). nih.govgoogle.commdpi.com
The synthesis often begins with the conversion of 8-aminoquinoline to quinoline-8-sulfonyl chloride. This can be accomplished by reacting quinoline with chlorosulfonic acid. researchgate.net Thionyl chloride can also be used in the process. researchgate.net A patent describes a method for producing quinoline-8-sulfonyl chloride where quinoline is reacted with chlorosulfuric acid at a temperature between 100-160°C, followed by a reaction with thionyl chloride at a temperature of 50°C or higher. researchgate.net
Once the quinoline-8-sulfonyl chloride is obtained, it can be reacted with an appropriate amine to form the desired sulfonamide. For instance, the reaction of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine in the presence of triethylamine (B128534) in chloroform (B151607) yields the corresponding sulfonamides. chemicalbook.com The synthesis of N-(quinolin-2-yl)sulfonamides has been achieved through the intermolecular amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3. fluorochem.co.uk
For the specific synthesis of 5-methylquinoline-8-sulfonamide, the precursor 5-methyl-8-aminoquinoline is required. This intermediate can be prepared by the reduction of 5-methyl-8-nitroquinoline. Subsequently, the 5-methyl-8-aminoquinoline can be converted to 5-methylquinoline-8-sulfonyl chloride, which is a known compound available from chemical suppliers. rsc.orgsioc-journal.cn The final step involves the reaction of this sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine to yield the target this compound.
Ruthenium-catalyzed remote C5-sulfonation of N-alkyl-8-aminoquinolines has also been reported as a method to introduce a sulfonyl group at the C5 position, demonstrating the potential for direct C-H sulfonylation on the quinoline core. researchgate.net
Cascade and One-Pot Reactions for Hybrid System Assembly
Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. In the context of quinoline synthesis, several one-pot methods have been developed. These often involve multi-component reactions where anilines, aldehydes, and a source of two carbon atoms are combined to construct the quinoline ring in a single step. google.com The use of effective acid/base catalysts, including Lewis acids, Brønsted acids, and ionic liquids, as well as transition-metal-based catalysts, has been crucial in the development of these efficient synthetic methods. Current time information in Bangalore, IN.
For the assembly of quinoline sulfonamide hybrid systems, a cascade approach can be envisioned. For example, a reaction sequence involving the in-situ formation of the quinoline ring followed by functionalization at the 8-position could streamline the synthesis. While specific cascade reactions for this compound are not extensively documented, the principles of cascade catalysis are being increasingly applied to the synthesis of complex heterocyclic systems. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinolines and their derivatives is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. google.com
Catalytic Approaches and Solvent Optimization
Catalysis plays a pivotal role in the development of green synthetic methods for quinolines. The use of nanocatalysts and nanocomposites has been shown to be effective for the synthesis of quinoline derivatives, offering advantages such as high efficiency and reusability. For instance, nanocatalyzed protocols have been developed for one-pot syntheses of quinolines. Current time information in Bangalore, IN.
Solvent selection is another critical aspect of green chemistry. Traditional syntheses often employ hazardous solvents. Modern approaches focus on the use of greener alternatives such as water, ethanol, ionic liquids, and deep eutectic solvents. google.com For example, some quinoline syntheses have been successfully carried out in water, which is an environmentally benign solvent. google.com
The table below highlights some green chemistry approaches relevant to quinoline synthesis.
| Green Chemistry Principle | Application in Quinoline Synthesis |
| Catalysis | Use of nanocatalysts, Lewis acids, Brønsted acids, and transition-metal catalysts to improve efficiency and reduce waste. Current time information in Bangalore, IN. |
| Alternative Solvents | Employment of water, ethanol, ionic liquids, and deep eutectic solvents to replace hazardous organic solvents. google.com |
| One-Pot/Cascade Reactions | Combining multiple reaction steps into a single operation to reduce solvent usage, energy consumption, and waste generation. researchgate.netgoogle.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
While specific green chemistry protocols for the entire synthesis of this compound are not extensively detailed in the literature, the principles of using catalytic methods and optimizing solvent choice can be applied to each step of the synthesis to enhance its sustainability.
Sustainable Reaction Conditions (e.g., Microwave-Assisted Synthesis)
The pursuit of environmentally benign chemical processes has led to the adoption of sustainable reaction conditions in the synthesis of quinoline-based compounds. Microwave-assisted synthesis, in particular, has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products. researchgate.net
A notable green and efficient method involves the microwave-assisted synthesis of quinoline sulfonamides and sulfonates using a heterogeneous catalyst, such as silica-supported magnesium triflate (Mg(OTf)₂·SiO₂). heteroletters.org This approach facilitates the reaction of a quinoline sulfonyl chloride with various amines or alcohols. heteroletters.org Optimization studies have identified ideal conditions, such as a temperature of 45°C and a reaction time of just 45 minutes, using a low catalyst loading of 5 mole percent. heteroletters.org The use of a recyclable catalyst and efficient isolation techniques further enhances the sustainability of this process. heteroletters.org
Another highly efficient microwave-assisted procedure allows for the coupling of 8-aminoquinoline with a range of sulfonyl chlorides. acs.org When conducted at 130°C in pyridine, the reaction is typically complete within 3 minutes, achieving an average yield of 78% across a library of 40 different compounds. acs.org This rapid and high-yielding synthesis highlights the transformative impact of microwave irradiation on traditional multi-hour reactions. acs.org
Beyond microwave technology, other green chemistry principles are being applied. This includes the use of water as a solvent, which is an environmentally friendly alternative to volatile organic compounds. sci-hub.se Researchers have successfully synthesized sulfonamide derivatives in water at room temperature, demonstrating a facile and green method. sci-hub.se Furthermore, the development of nanocatalysts for quinoline synthesis represents another frontier in sustainable chemistry, offering high yields in short reaction times and the ability to be recovered and reused multiple times. nih.gov
Table 1: Comparison of Sustainable Synthesis Conditions for Quinoline Sulfonamides
Combinatorial and Parallel Synthesis of this compound Libraries
Combinatorial chemistry and parallel synthesis are strategic approaches used to rapidly generate large collections, or "libraries," of structurally related compounds. google.com These techniques are invaluable for screening against biological targets to identify new lead compounds. The quinoline-8-sulfonamide (B86410) scaffold is well-suited for these methods, allowing for the systematic modification of different parts of the molecule to explore structure-activity relationships. epo.orgepo.org
The generation of quinoline-8-sulfonamide libraries often involves combining a common core structure with a diverse set of chemical building blocks. google.com For instance, a library of 8-sulfonamidoquinoline derivatives was prepared by reacting 8-aminoquinoline with a panel of 40 different sulfonyl chlorides. acs.org This reaction was efficiently carried out using microwave irradiation, which is conducive to the rapid and parallel nature of library synthesis. acs.org The resulting library of compounds can then be screened for various biological activities. acs.org
Similarly, libraries can be constructed by starting with quinoline-8-sulfonyl chloride and reacting it with a diverse array of amines or anilines. heteroletters.org This modular approach allows for the introduction of a wide range of substituents at the sulfonamide nitrogen, creating a focused library of analogues. The synthesis can be performed using parallel techniques, where multiple reactions are run simultaneously in separate reaction vessels. epo.org
The utility of these libraries is significant in drug discovery. For example, screening a quinoline-sulfonamide library against matrix metalloproteinases (MMPs), a class of zinc-dependent enzymes, led to the discovery of potent inhibitors. acs.org The screening results showed that even small changes to the sulfonamide moiety could significantly alter the inhibitory potency and selectivity against different MMPs, demonstrating the power of this approach in identifying promising fragments for further development. acs.org
Table 2: Example of a Combinatorial Approach for a Quinoline Sulfonamide Library
Chemical Reactivity and Mechanistic Transformations of 5 Methylquinoline 8 Sulfonamide
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Scaffold
The quinoline ring of 5-Methylquinoline-8-sulfonamide is susceptible to both electrophilic and nucleophilic substitution reactions, though the conditions and regioselectivity are influenced by the existing substituents.
Electrophilic Substitution:
Quinoline itself undergoes electrophilic substitution, such as nitration and sulfonation, primarily at the C-5 and C-8 positions under vigorous conditions. uop.edu.pk The presence of the methyl group at C-5 and the sulfonamide group at C-8 in this compound directs incoming electrophiles to other positions on the quinoline ring. The electron-donating methyl group tends to activate the ring towards electrophilic attack, while the electron-withdrawing sulfonamide group deactivates it. The specific outcome of such reactions on this compound would depend on the interplay of these electronic effects and the reaction conditions.
Nucleophilic Substitution:
The quinoline nucleus is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or through the formation of N-oxides. rsc.org Nucleophilic substitution on the quinoline ring typically occurs at the C-2 or C-4 positions. uop.edu.pk For instance, quinoline can react with sodium amide to form 2-aminoquinoline (B145021) or with potassium hydroxide (B78521) to yield 2-hydroxyquinoline. uop.edu.pk The reactivity of the this compound scaffold towards nucleophiles would likely be influenced by the electronic properties of the methyl and sulfonamide groups. The sulfonamide group, being electron-withdrawing, could potentially facilitate nucleophilic attack on the ring.
Modification of the Sulfonamide Moiety: N-Alkylation and Acylation
The sulfonamide group (-SO₂NH₂) of this compound provides a reactive site for further functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for altering the compound's physicochemical properties and for synthesizing new derivatives with potential applications in various fields, including medicinal chemistry.
N-Alkylation:
N-alkylation of sulfonamides can be achieved using various alkylating agents. organic-chemistry.org For example, the reaction of a sulfonamide with an alcohol in the presence of a suitable catalyst, such as a manganese or ruthenium complex, can lead to the formation of N-alkylated products. organic-chemistry.org Another approach involves the use of trimethyl phosphate (B84403) and calcium hydroxide for methylation. organic-chemistry.org These methods offer pathways to introduce a wide range of alkyl groups onto the nitrogen atom of the sulfonamide in this compound.
N-Acylation:
N-acylation of sulfonamides is a common transformation that can be accomplished using acylating agents like acyl chlorides or carboxylic acid anhydrides. researchgate.net These reactions are often catalyzed by Lewis acids such as zinc chloride (ZnCl₂). researchgate.net The use of carboxylic acids as acylating agents is also possible through the formation of mixed anhydrides. researchgate.net These reactions allow for the introduction of various acyl groups, leading to the formation of N-acyl-5-methylquinoline-8-sulfonamides.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alcohols, Mn(I) or Ru(II) catalyst | N-Alkyl-5-methylquinoline-8-sulfonamide | organic-chemistry.org |
| N-Methylation | Trimethyl phosphate, Ca(OH)₂ | N-Methyl-5-methylquinoline-8-sulfonamide | organic-chemistry.org |
| N-Acylation | Acyl chlorides or anhydrides, Lewis acid (e.g., ZnCl₂) | N-Acyl-5-methylquinoline-8-sulfonamide | researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of aromatic and heteroaromatic compounds like this compound. eie.grrsc.org These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings, allow for the introduction of a wide array of substituents onto the quinoline scaffold. eie.gr
For instance, palladium-catalyzed cross-coupling reactions are widely used to form new C-C bonds. eie.gr Cobalt-catalyzed C-H activation has also emerged as a valuable method for the functionalization of quinolines. researchgate.net These catalytic systems can be employed to introduce aryl, alkyl, or other functional groups at specific positions on the quinoline ring of this compound, provided a suitable leaving group (e.g., a halogen) is present or through direct C-H activation. The directing effect of the existing substituents would play a crucial role in determining the regioselectivity of these reactions.
Oxidation and Reduction Chemistry of this compound
The quinoline and sulfonamide moieties of this compound can undergo oxidation and reduction reactions.
Oxidation:
The quinoline ring can be oxidized to form a quinoline-N-oxide. This transformation is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide can then serve as a reactive intermediate for further functionalization, such as amidation at the C-2 position. nih.gov The methyl group at the C-5 position could also be susceptible to oxidation under certain conditions.
Reduction:
The nitro group, if introduced onto the quinoline ring through nitration, can be reduced to an amino group using reducing agents like palladium on carbon with hydrogen gas. nih.gov This transformation is a key step in the synthesis of various quinoline derivatives. The sulfonamide group itself is generally stable to many reducing conditions.
Photochemical and Thermal Reactivity Studies
The photochemical reactivity of quinoline derivatives has been explored, particularly in the context of cycloaddition reactions. nih.gov Visible light-mediated photocatalysis can induce dearomative cycloadditions of quinolines with alkenes, leading to the formation of complex polycyclic structures. nih.gov For example, 5-methylquinoline (B1294701) can undergo a [4+2] dearomative cycloaddition with various alkenes in the presence of a photosensitizer. nih.gov The thermal reactivity of this compound has not been extensively reported in the provided search results, but like many organic compounds, it would be expected to decompose at high temperatures.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Methylquinoline-8-sulfonamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and differentiation between isomers.
¹H NMR spectra of quinoline (B57606) sulfonamides typically show characteristic signals for the aromatic protons of the quinoline ring system. For instance, in a related compound, 8-(prop-2-yn-1-ylsulfamoyl)quinoline, the aromatic protons appear in the range of δ 7.65–9.08 ppm. mdpi.com The chemical shifts and coupling constants of these protons are crucial for determining the substitution pattern on the quinoline ring. The methyl group protons of this compound would be expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm, as seen in similar structures like 8-methylquinoline (B175542) where the methyl signal is at δ 2.825 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the quinoline ring in derivatives have been observed in the range of δ 122.9–151.7 ppm. mdpi.com The methyl carbon of this compound would likely resonate at approximately δ 18.8 ppm, similar to the methyl group in 2-((4-methylphenyl)sulfonyl)-5-methylquinoline. rsc.org
The following table summarizes representative ¹H and ¹³C NMR data for a related quinoline sulfonamide derivative, providing a reference for the expected spectral features of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 9.08 (dd, J = 4.2, 1.2 Hz) | 151.7 |
| H-3 | 7.65–7.76 (m) | 122.9 |
| H-4 | 8.54 (dd, J = 8.4, 1.2 Hz) | 137.5 |
| H-5 | 8.28–8.33 (m) | 130.9 |
| H-6 | 7.65–7.76 (m) | 126.1 |
| H-7 | 8.28–8.33 (m) | 134.1 |
| C-4a | - | 128.9 |
| C-8 | - | 137.5 |
| C-8a | - | 143.4 |
Data for 8-(prop-2-yn-1-ylsulfamoyl)quinoline. mdpi.com
Mass Spectrometry (MS and HRMS) for Molecular Formula Verification
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular weight and elemental composition of this compound. These techniques provide a precise mass-to-charge ratio (m/z) of the molecule, which is a fundamental characteristic.
In HRMS analysis, the exact mass of the protonated molecule [M+H]⁺ is determined. For a related compound, 8-(prop-2-yn-1-ylsulfamoyl)quinoline, the calculated exact mass for C₁₂H₁₁N₂O₂S [M+H]⁺ was 247.0541, and the found value was 247.0553, demonstrating high accuracy. mdpi.com Similarly, for N-substituted quinoline-8-sulfonamides, HRMS data has been used to confirm their molecular formulas. scielo.br For this compound (C₁₀H₁₀N₂O₂S), the expected [M+H]⁺ peak would be used to verify its elemental composition.
The following table illustrates HRMS data for various quinoline sulfonamide derivatives, showcasing the precision of this technique.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 8-(prop-2-yn-1-ylsulfamoyl)quinoline | C₁₂H₁₁N₂O₂S | 247.0541 | 247.0553 mdpi.com |
| (R)-N-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)quinoline-8-sulfonamide | C₂₀H₂₂N₃O₆S | 432.1224 | 432.1231 scielo.br |
| 8-hydroxy-N-methyl-N-phenylquinoline-5-sulfonamide | C₁₆H₁₅N₂O₃S | 315.0798 | 315.0797 nih.gov |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. These vibrational spectroscopy techniques probe the characteristic vibrations of chemical bonds.
The IR spectrum of a sulfonamide derivative will exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically appearing in the regions of 1372-1310 cm⁻¹ (asymmetric) and 1186-1176 cm⁻¹ (symmetric). iosrjournals.orgripublication.com The N-H stretching vibration of the sulfonamide group is usually observed around 3485-3335 cm⁻¹. iosrjournals.orgripublication.com Aromatic C-H stretching vibrations are expected in the range of 3184-2984 cm⁻¹. ripublication.com The presence of the quinoline ring would also give rise to characteristic C=C and C=N stretching vibrations within the aromatic region.
The following table provides typical IR absorption frequencies for functional groups relevant to this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3485 - 3335 iosrjournals.orgripublication.com |
| C-H (Aromatic) | Stretching | 3184 - 2984 ripublication.com |
| C=O (in related quinone) | Stretching | 1766 - 1689 ripublication.com |
| S=O (Sulfonyl) | Asymmetric Stretching | 1372 - 1310 iosrjournals.orgripublication.com |
| S=O (Sulfonyl) | Symmetric Stretching | 1186 - 1176 iosrjournals.orgripublication.com |
X-ray Crystallography of this compound and its Metal Complexes
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and conformation. This technique is invaluable for understanding the spatial arrangement of atoms in this compound and how it interacts with metal ions.
Elucidation of Conformational Preferences in Crystalline State
In the crystalline state, the sulfonamide group of quinoline-8-sulfonamide (B86410) adopts a specific conformation relative to the quinoline ring. X-ray diffraction studies on related metal complexes have shown that the sulfonamide nitrogen and the quinoline nitrogen can both act as donor atoms, coordinating to a metal center. imist.ma The geometry around the sulfur atom in the sulfonamide group is typically tetrahedral. The specific torsional angles within the molecule define its preferred conformation in the solid state.
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Probe Design
UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within this compound and to explore its potential as a fluorescent probe.
The UV-Vis absorption spectrum of quinoline sulfonamides typically shows absorption bands in the UV region, which can be attributed to π-π* transitions within the aromatic quinoline system. nih.gov For instance, 7-bromoquinoline-5,8-dione containing aryl sulfonamides exhibit absorption maxima around 401-465 nm. ripublication.com The position and intensity of these bands are sensitive to the solvent polarity and substitution on the quinoline ring.
Quinoline-based sulfonamides have been extensively investigated as fluorescent probes, particularly for the detection of metal ions like Zn²⁺. nih.gov The fluorescence properties are often dependent on the chelation of a metal ion, which can lead to a significant enhancement or quenching of the fluorescence emission through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). nih.gov The design of such probes often involves modifying the quinoline sulfonamide scaffold to tune its selectivity and sensitivity towards a specific analyte.
The following table presents photophysical data for a related sulfonamide derivative, illustrating the effect of solvent on its absorption and fluorescence properties.
| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) | Stokes Shift (cm⁻¹) |
| Dioxane | 320 | 380 | 4960 |
| Chloroform (B151607) | 322 | 388 | 5201 |
| Ethyl Acetate | 320 | 390 | 5424 |
| Acetonitrile | 319 | 392 | 5693 |
| Methanol | 318 | 398 | 6215 |
Data for a representative sulfonamide derivative, showing solvatochromic shifts. researchgate.net
Computational and Theoretical Investigations of 5 Methylquinoline 8 Sulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-electron systems. researchgate.netrsc.org It is employed to calculate various molecular properties and reactivity descriptors for quinoline (B57606) sulfonamide derivatives, providing a theoretical framework to support experimental findings. researchgate.nettandfonline.com
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity and stability. rsc.orgyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For example, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, DFT calculations at the B3LYP/6-311++G(d,p) level showed that compounds with smaller energy gaps were more reactive. rsc.org This type of analysis is crucial for understanding the potential reactivity of 5-Methylquinoline-8-sulfonamide in biological systems.
Table 1: Example Frontier Molecular Orbital Energies for Related Quinoline Derivatives
This table presents data for related compounds to illustrate the application of FMO analysis, as specific values for this compound are not available in the cited literature.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyridine derivative (Compound 2) | -6.204 | -2.585 | 3.619 | rsc.org |
| Pyridine derivative (Compound 3) | -6.286 | -3.503 | 2.783 | rsc.org |
| Pyrido[1,2-a]benzimidazole derivative (Compound 4) | -5.905 | -2.748 | 3.157 | rsc.org |
| Pyrido[2,3-d]pyrimidine derivative (Compound 9) | -6.748 | -2.753 | 3.995 | rsc.org |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. researchgate.netwalisongo.ac.id It is used to predict how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id Green areas represent neutral potential.
For sulfonamide-containing molecules, MEP analysis typically reveals that the negative potential is concentrated around the electronegative oxygen atoms of the sulfonyl group, making them sites for hydrogen bonding and interaction with positive centers. mdpi.com Conversely, positive potential is often located around the hydrogen atoms of the sulfonamide N-H group and other protons, indicating their role as hydrogen bond donors. mdpi.comresearchgate.net This analysis helps in understanding the non-covalent interactions that this compound could form with biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical)
Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target) at the atomic level. mdpi.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling numerous possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. mdpi.com More negative ΔG values indicate a higher predicted binding affinity. mdpi.com
Derivatives of quinoline-8-sulfonamide (B86410) have been docked against various protein targets to explore their therapeutic potential. For instance, docking studies on inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2) showed that quinoline-8-sulfonamide derivatives could achieve low ΔG values, suggesting strong binding affinity. mdpi.com Similarly, these compounds have been evaluated as inhibitors for the SARS-CoV-2 main protease, with docking revealing key hydrogen bonding and hydrophobic interactions that stabilize the ligand in the active site. ujpronline.comscielo.br Other targets include the botulinum neurotoxin A light chain (BoNT/A LC) and the SND1 protein, where docking has guided the synthesis of more potent inhibitors by identifying crucial interactions like π-π stacking and hydrogen bonds. nih.govacs.orgacs.org
Molecular dynamics (MD) simulations are then used to refine the docked poses and assess the stability of the ligand-protein complex over time. mdpi.commdpi.com These simulations model the movement of every atom in the system, providing insights into the dynamic nature of the binding and the stability of key interactions, such as hydrogen bonds, throughout the simulation period. mdpi.comnih.gov
Table 2: Examples of Molecular Docking Studies on Quinoline Sulfonamide Derivatives
This table summarizes findings for various quinoline sulfonamide derivatives to demonstrate the application of molecular docking, as specific results for this compound were not detailed in the searched literature.
| Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| 8-Quinolinesulfonamide-triazole derivative | Pyruvate Kinase M2 (PKM2) (4G1N) | -10.72 | Interaction with key residues in the binding pocket. | mdpi.com |
| Simeprevir degradant with quinoline moiety | SARS-CoV-2 Main Protease (6lu7) | -7.65 | Hydrogen bond with Asn142; hydrophobic interactions with Cys145, His163. | ujpronline.com |
| 2-Hydazino-8-hydroxyquinoline-5-sulfonamide | Botulinum Neurotoxin A LC (4HEV) | Not specified | Predicted binding to the active site. | nih.gov |
| N-(5-methoxy-2-methylphenyl)quinoline-8-sulfonamide | SND1 Protein (7KNX) | Not specified | π-π stacking with H279; hydrogen bonds with N281, R255. | acs.orgacs.org |
| N-methyl-N-triazolyl-quinolinesulfonamide | Rho-associated protein kinase (ROCK1) | -10.4 | Interactions with Val90, Ala103, Lys105, Phe120, Tyr155. | mdpi.com |
The biological activity of a molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Understanding the conformational landscape of this compound in a solvent like water is crucial because the conformation adopted in solution influences its ability to bind to a biological target.
Computational methods can simulate the behavior of a molecule in solution to identify its most stable (lowest energy) conformations. nih.gov These studies can reveal the flexibility of the molecule and the probability of it adopting a specific bioactive conformation required for receptor binding. For related sulfonamide Schiff bases, DFT has been used to optimize the molecular structure, providing insights into the most stable geometric shape of the compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. worldscientific.comnih.govdergipark.org.tr
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of compounds are dependent on the changes in their molecular structure. nih.gov The process involves:
Data Set Collection: Assembling a series of compounds with known activities or properties.
Descriptor Calculation: Calculating various numerical parameters (molecular descriptors) that describe the constitutional, topological, geometric, and electronic features of the molecules.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed activity. nih.gov
Model Validation: Testing the predictive power of the model using an external set of compounds (test set) that was not used in model development. mdpi.com
QSAR models are valuable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources in drug discovery. nih.gov For instance, QSAR studies on quinoline-quinone derivatives have been used to derive models for their anti-proliferative and anti-inflammatory activities based on calculated electronic and global reactivity parameters. dergipark.org.tr These models help identify the key structural features that are either beneficial or detrimental to the desired biological effect, guiding the rational design of more potent analogs of this compound.
In Silico Screening and Library Design for Novel Derivatives
Computational methods, particularly in silico screening and library design, are pivotal in the discovery and optimization of novel therapeutic agents based on the quinoline sulfonamide scaffold. These techniques allow for the rapid evaluation of large numbers of virtual compounds, saving significant time and resources compared to traditional synthesis and screening methods.
Virtual screening approaches have been successfully applied to identify novel sulfonamide inhibitors for various biological targets. nih.gov For instance, a model structure-based virtual screening augmented by chemical similarity searching was used to discover new, uncharged, and drug-like competitive inhibitors of ecto-5'-nucleotidase, an enzyme implicated in purinergic receptor signaling. nih.gov This highlights the power of computational screening in identifying structurally distinct inhibitors from known antagonists. nih.gov
The design of new quinoline derivatives is often guided by computational modeling. Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of designed compounds, helping to prioritize which derivatives to synthesize. nih.gov These models can reveal how factors like mass, electronegativity, and partial charges influence the activity of the molecules. nih.gov Inspired by existing research, molecular fragments with known utility, such as pyrazole (B372694) and oxolane, have been incorporated into newly designed quinoline derivatives to explore potential new anti-tumor agents. nih.gov
Fragment-based library design is another powerful strategy. A library of 8-sulfonamidoquinoline derivatives was prepared and screened against zinc-dependent matrix metalloproteinases (MMPs). acs.org This approach led to the discovery of fragments that showed impressive and selective inhibition of different MMPs, demonstrating that focused chelator libraries are an effective strategy for identifying lead fragments for metalloenzyme inhibition. acs.org The synthesis of these libraries can be significantly accelerated using techniques like microwave irradiation. acs.org Similarly, the design and synthesis of quinoline-based derivatives for anti-inflammatory purposes have been explored, with docking studies informing potency optimization. researchgate.net
In silico studies are also crucial for evaluating the drug-likeness and pharmacokinetic properties of newly designed compounds. nih.gov Parameters derived from Lipinski's and Veber's rules, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, are calculated to assess the potential for oral bioavailability. nih.govjpionline.org These computational predictions help in the early-stage selection of candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov
| Computational Approach | Scaffold/Library | Target/Application | Key Findings | Reference |
|---|---|---|---|---|
| Virtual Screening & Chemical Similarity Search | General Sulfonamides | Ecto-5'-nucleotidase (CD73) Inhibitors | Identified 13 competitive inhibitors; most potent had an IC50 of 1.90 μM. The new inhibitors were uncharged and structurally distinct from known antagonists. | nih.gov |
| QSAR Modeling & New Compound Design | 4-(2-fluorophenoxy) quinoline derivatives | c-Met Kinase Inhibitors (Anti-tumor) | Developed a robust QSAR model; designed new derivatives with promising toxicity/activity ratios. Mass, electronegativity, and partial charges affected activity. | nih.gov |
| Fragment Library Design & Screening | Quinoline- and Benzimidazole-Sulfonamides | Matrix Metalloproteinases (MMPs) | Fragments showed potent and selective inhibition of different MMPs. Demonstrated that focused chelator libraries are a powerful discovery strategy. | acs.org |
| In Silico ADMET & Drug-Likeness Prediction | Phenylhydrazono phenoxyquinoline derivatives | α-amylase Inhibitors (Antidiabetic) | Synthesized compounds showed promising drug-likeness attributes based on Lipinski's and Veber's rules, with high predicted intestinal absorption. | nih.gov |
| Combinatorial Design & Virtual Screening | Fluoroquinolone and Isothiazoloquinolone | Anti-tubercular Agents | Computational approaches can accelerate the discovery of new candidates against drug-resistant Mycobacterium tuberculosis strains. | rsc.org |
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, primarily based on Density Functional Theory (DFT), are extensively used to predict and corroborate the spectroscopic properties of quinoline sulfonamides and related heterocyclic compounds. These computational methods provide valuable insights into molecular structure, vibrational frequencies, and electronic transitions, which are essential for interpreting experimental data from techniques like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
DFT calculations, often using the B3LYP functional combined with basis sets like 6-311G+(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry of the compound in its ground state. nih.govnih.gov The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. nih.gov
Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These calculated frequencies are compared with experimental FT-IR spectra to assign specific vibrational modes. rsc.org For sulfonamides, characteristic asymmetric and symmetric stretching vibrations of the SO2 group, as well as S-N stretching vibrations, can be accurately predicted. nih.govrsc.org For instance, in one study, the asymmetric and symmetric SO2 vibrations were experimentally found at 1345 and 1186 cm⁻¹, respectively, while theoretical calculations placed them at 1334 and 1252 cm⁻¹. nih.gov
NMR chemical shifts (¹H and ¹³C) are another key property predicted using computational models. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for these calculations. nih.gov Theoretical chemical shifts are calculated relative to a standard, such as Tetramethylsilane (TMS), and then compared with experimental NMR data. nih.gov For example, the ¹H NMR signal for an azomethine proton in a sulfonamide-Schiff base was observed experimentally at 8.40 ppm, with the computational model predicting it at 8.60 ppm. nih.gov Similarly, ¹³C NMR signals for aromatic carbons have shown good correlation between experimental and theoretical values. nih.gov
UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov This method provides information about electronic transitions, such as π→π* and n→π, by calculating the absorption wavelengths (λmax). nih.gov In a study on a sulfonamide Schiff base, experimental π→π transitions were observed at 225 and 250 nm, while the theoretical model predicted them at 288 and 313 nm. nih.gov The n→π* transition was found experimentally at 278 nm and computationally at 362 nm. nih.gov While discrepancies exist, the theoretical results are generally consistent with experimental findings and aid in the correct assignment of electronic transition bands. nih.gov
| Group | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (ppm) |
|---|---|---|---|---|
| Azomethine (-CH=N-) | 8.40 | 8.60 | - | - |
| Aromatic Protons | 6.15 - 7.80 | - | 96.62 - 157.69 | 98.90 - 146.69 |
| Isoxazole Proton | 6.09 | 7.03 | - | - |
| Methyl Isoxazole Protons | 2.19 | 2.70 | 10.72 | 3.98 |
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Assignment |
|---|---|---|---|
| π→π | 225, 250 | 288, 313 | Aromatic rings and azomethine group |
| n→π | 278 | 362 | - |
Molecular Mechanisms and Biological Target Investigations Excluding Clinical Studies
In Vitro Enzyme Inhibition Studies and Kinetic Characterization
Derivatives of quinoline-8-sulfonamide (B86410) have been extensively studied as inhibitors of several key enzyme classes. These investigations have elucidated their potency and the kinetics of their interactions.
Carbonic Anhydrase (CA): The quinoline (B57606) sulfonamide scaffold is a recognized inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov A series of quinoline-based benzenesulfonamides were developed as potent inhibitors of several human (h) CA isoforms. nih.gov Specifically, derivatives have shown significant inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. nih.gov Quantitative structure-activity relationship (QSAR) studies on aromatic and heterocyclic sulfonamides featuring the 8-quinoline-sulfonyl moiety have confirmed their potential as carbonic anhydrase inhibitors. nih.gov The primary sulfonamide group typically acts as a zinc-anchoring group within the enzyme's active site. nih.gov
Pyruvate (B1213749) Kinase (PK): The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in cancer metabolism, making it an attractive therapeutic target. nih.gov Quinoline-8-sulfonamide derivatives have been designed and evaluated as modulators of PKM2. nih.govmdpi.com These compounds are investigated for their potential to inhibit tumor growth by manipulating cancer cell metabolism. nih.govgoogle.com Certain derivatives have been shown to reduce intracellular pyruvate levels in cancer cells, impacting cell viability and cell cycle distribution. nih.govmdpi.com
Metalloproteases: The quinoline scaffold, particularly with chelating groups like a hydroxyl at the 8-position, has been explored for its ability to inhibit metalloproteases by targeting the active site metal ion. nih.govacs.org
Matrix Metalloproteinases (MMPs): Libraries of quinoline-sulfonamide fragments have been screened against various MMPs, which are zinc-dependent enzymes involved in tissue remodeling and cancer progression. acs.org These studies revealed that the quinoline scaffold can serve as a basis for developing MMP inhibitors, with selectivity influenced by the nature of the sulfonamide substituent. acs.org
Botulinum Neurotoxin (BoNT): Derivatives such as 8-hydroxyquinoline-5-sulfonamides have been investigated as inhibitors of the Botulinum neurotoxin A (BoNT/A) light chain, which is a zinc metalloprotease. nih.govresearchgate.net These compounds are thought to act by chelating the zinc ion essential for the toxin's enzymatic activity. nih.gov
The inhibitory potency of various quinoline sulfonamide derivatives has been quantified through the determination of their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
For instance, a series of quinoline-based benzenesulfonamides demonstrated potent inhibition of cancer-related carbonic anhydrase isoforms, with Kᵢ values in the nanomolar range. nih.gov One meta-sulfonamide derivative exhibited a Kᵢ of 8.4 nM against hCA IX, while para-sulfonamide derivatives showed Kᵢ values as low as 5.5 nM against hCA IX and 8.7 nM against hCA XII. nih.gov
In the context of metalloproteases, quinoline-sulfonamide fragments displayed varying IC₅₀ values against different MMPs. acs.org For example, a derivative with a p-trifluoromethylphenyl substituent showed a preference for inhibiting MMP-2. acs.org A kinetic evaluation of an 8-hydroxyquinolinol sulfonamide derivative against BoNT/A revealed a submicromolar Kᵢ and an uncompetitive inhibition mechanism. researchgate.net
A quinoline-8-sulfonamide derivative, identified as compound 9a in one study, exhibited significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 0.376 mM to 0.756 mM. mdpi.com Another study on oxazolidinone derivatives incorporating a quinoline-8-sulfonamide moiety reported an IC₅₀ value of 14.47 μM against the SARS-CoV-2 3CL protease. scielo.brscielo.br
| Compound Class/Derivative | Target Enzyme | Inhibition Value | Value Type |
|---|---|---|---|
| Quinoline-based benzenesulfonamide (B165840) (11c) | hCA IX | 8.4 nM | Kᵢ |
| Quinoline-based benzenesulfonamide (13b) | hCA IX | 5.5 nM | Kᵢ |
| Quinoline-based benzenesulfonamide (13c) | hCA XII | 8.7 nM | Kᵢ |
| Quinolinesulfonamide (Compound 9a) | A549 Cancer Cell Line | 0.496 mM | IC₅₀ |
| Quinolinesulfonamide (Compound 9a) | COLO829 Cancer Cell Line | 0.376 mM | IC₅₀ |
| 8-Hydroxyquinolinol sulfonamide | BoNT/A | Submicromolar | Kᵢ |
| Oxazolidinone-quinoline-8-sulfonamide (3g) | SARS-CoV-2 3CLpro | 14.47 µM | IC₅₀ |
Ligand-Receptor Binding Assays and Interaction Characterization
Ligand-receptor binding assays and computational modeling are crucial for understanding how quinoline-based compounds interact with their biological targets. nih.gov These studies help to characterize the binding modes and affinities that drive their biological activity. nih.govcore.ac.uk
For example, docking studies of 8-hydroxyquinoline-5-sulfonamide inhibitors with the BoNT/A light chain active site were performed to understand the structure-activity relationship and guide potency optimization. nih.gov Similarly, the binding of quinoline derivatives to the bradykinin (B550075) B2 receptor has been analyzed through molecular docking to predict the orientation within the orthosteric binding site. core.ac.uk
The binding of radiolabeled ligands to receptors is a common technique to determine affinity and kinetics. nih.gov For instance, the binding characteristics of a novel radioligand were assessed at 5-HT3A and 5-HT3AB receptors, revealing kinetic rates and dissociation constants (Kd). nih.gov Such assays, combined with in silico modeling and site-directed mutagenesis, provide detailed insights into ligand-receptor interactions. nih.gov The quinoline ring is a versatile scaffold whose aromatic nature allows for varied affinities and interactions with different metal-ligand binding sites. mdpi.com
Cellular Target Engagement and Pathway Modulation (Non-Clinical, Mechanistic)
Beyond isolated enzyme and receptor studies, research has delved into how 5-Methylquinoline-8-sulfonamide and its analogs engage targets within a cellular context and modulate specific molecular pathways.
Fluorescent, cell-permeant compounds based on the quinoline-sulfonamide structure are powerful probes for studying intracellular chemistry. researchgate.net Derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), which are structurally related to this compound, have been used extensively to visualize and map the distribution of zinc ions within cells. researchgate.net
Fluorescence microscopy reveals that these probes accumulate in specific, Zn(II)-enriched compartments common to eukaryotic cells. researchgate.net This suggests that the fluorescence is not uniform throughout the cell but is localized in specific domains. researchgate.net The ability of these compounds to permeate cell membranes and bind to intracellular metal ions makes them valuable tools for investigating cellular metal ion homeostasis. mdpi.comresearchgate.net
The engagement of quinoline-sulfonamides with their cellular targets leads to the modulation of various molecular pathways and cellular processes.
Cancer Metabolism and Cell Cycle: As modulators of PKM2, quinoline-8-sulfonamide derivatives can directly impact cancer cell metabolism. nih.govmdpi.com One derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, which correlated with a decrease in cell proliferation and an impact on the cell-cycle phase distribution. nih.govmdpi.com
DNA Repair Mechanisms: The structurally similar compound 5-Methylquinoline-8-carboxamide has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). smolecule.com This enzyme is a key player in DNA repair, and its inhibition is a therapeutic strategy in cancer. This suggests that quinoline-based scaffolds can potentially interfere with DNA repair pathways. smolecule.comsmolecule.com
Fungal Morphogenesis: In the context of antifungal activity, 8-hydroxyquinoline-5-sulfonamide derivatives have been shown to act on the cell wall of Candida species. nih.gov These compounds inhibit the formation of pseudohyphae in C. albicans, a critical step in its pathogenesis. This demonstrates a strong effect on fungal morphogenesis as a potential mode of action. nih.gov
Metal Chelation and Metalloprotein Interaction Studies (Non-Clinical)
The quinoline-8-sulfonamide scaffold is a recognized metal-binding pharmacophore, a feature that underpins much of its biological activity. This is primarily due to the ability of the nitrogen atom of the quinoline ring and a nitrogen or oxygen atom of the sulfonamide group to form a stable chelate complex with various metal ions. This chelation is critical for the interaction of these compounds with metalloproteins, which are enzymes that require a metal ion for their catalytic function.
Research into the broader class of quinoline-sulfonamides has revealed their potential as inhibitors of zinc-dependent metalloenzymes. acs.org For instance, libraries of these compounds have been screened for their ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. acs.org The inhibitory action is believed to stem from the chelation of the catalytic Zn(II) ion in the active site of the MMPs by the sulfonamide group. acs.org
Similarly, the 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, is a well-established chelator that can disrupt the function of metalloenzymes. This has been demonstrated in studies on botulinum neurotoxin A (BoNT/A), a zinc-dependent metalloprotease. Quinolinol-5-sulfonamide derivatives have been shown to inhibit BoNT/A by chelating the zinc ion in its active site. nih.gov
Furthermore, the interaction of quinoline-sulfonamide derivatives with metal ions extends to the formation of distinct metal complexes with unique biological properties. For example, copper (II) and nickel (II) complexes with N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide have been synthesized and characterized. semanticscholar.org These studies revealed that the sulfonamide ligand can coordinate to the metal ion through its nitrogen and oxygen atoms, and these metal complexes have shown the ability to interact with and cleave DNA. semanticscholar.org
While direct studies on the metal chelation properties of this compound are not extensively documented in the reviewed literature, the established chelating ability of the quinoline-8-sulfonamide core strongly suggests that the 5-methyl derivative would also exhibit similar metal-binding capabilities. The presence of the methyl group at the 5-position is not expected to sterically hinder the formation of metal complexes.
Antimicrobial Activity Studies (Mechanistic in vitro focus)
The antimicrobial properties of sulfonamides are well-established, and quinoline-sulfonamide derivatives have been a subject of interest in the development of new antibacterial agents. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. evitachem.comripublication.com By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial DNA synthesis and growth. evitachem.com
Studies on compounds structurally related to this compound have provided insights into their potential antimicrobial mechanisms and spectrum of activity. For instance, N-methylquinoline-8-sulfonamide has been identified as a competitive inhibitor of dihydropteroate synthetase. evitachem.com This suggests that this compound likely shares this mechanism of action.
Various quinoline sulfonamide derivatives have demonstrated in vitro activity against a range of both Gram-positive and Gram-negative bacteria. smolecule.com For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. smolecule.com The antibacterial efficacy of these compounds can be influenced by the nature of the substituents on the quinoline ring and the sulfonamide nitrogen.
A study on N-[[(5R)-3-(3-fluoro-4-morpholino-phenyl)-2-oxo-oxazolidin-5-yl]methyl]quinoline-8-sulfonamide, which contains the quinoline-8-sulfonamide moiety, highlighted its potential as an antimicrobial agent. ontosight.ai This class of compounds, oxazolidinones, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. ontosight.ai This points to the possibility of quinoline-sulfonamides being incorporated into hybrid molecules with multiple mechanisms of action.
The following table summarizes the in vitro antimicrobial activity of a series of 8-hydroxyquinoline-5-sulfonamide derivatives, which are structurally similar to this compound, against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | Staphylococcus aureus ATCC 29213 (MIC µg/mL) | Enterococcus faecalis ATCC 29212 (MIC µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC µg/mL) |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 16 | >256 | 16 |
| 8-hydroxy-N-ethyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 32 | >256 | 32 |
| 8-hydroxy-N-propyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 64 | >256 | 64 |
Table 1: In vitro antimicrobial activity of selected 8-hydroxyquinoline-5-sulfonamide derivatives. Data sourced from a study on the design, synthesis, and antibacterial activities of quinoline-5-sulfonamides. semanticscholar.org
As indicated in the table, certain derivatives show notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the potential of the quinoline sulfonamide scaffold in combating antibiotic-resistant bacteria. semanticscholar.org The lack of activity against Enterococcus faecalis by these specific derivatives suggests a degree of selectivity in their antibacterial action. semanticscholar.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation
Systematic Modification of 5-Methylquinoline-8-sulfonamide for SAR Discovery
The systematic modification of the this compound core has been a fruitful endeavor for elucidating its structure-activity relationships. Researchers have explored a variety of substitutions on the quinoline (B57606) ring and the sulfonamide group to probe the impact on biological activity.
One key area of modification has been the substitution on the quinoline ring itself. The introduction of different functional groups at various positions has been shown to significantly influence the compound's properties. For instance, the presence of a methyl group at the C5 position is a defining feature of the parent compound. Modifications at other positions, such as the introduction of a chlorine atom at the 7-position in related quinoline scaffolds, have been shown to enhance antagonist activity at certain receptors. mdpi.com
The sulfonamide moiety has also been a focal point for systematic modification. The position of the sulfonamide group on the quinoline ring is critical. Shifting the sulfonamide functionality from an ortho to a meta or para position has been demonstrated to dramatically enhance inhibitory activity against certain enzymes. nih.gov Furthermore, linker elongation, such as replacing an amino linker with a hydrazide one, has been explored to improve inhibitory activity. nih.gov
Hybrid drug design, which combines the quinoline-sulfonamide scaffold with other bioactive moieties, represents another systematic approach to SAR discovery. nih.gov This strategy aims to merge the pharmacophoric properties of different scaffolds to create a single molecule with enhanced efficacy and a more favorable side effect profile. nih.gov
Identification of Key Pharmacophoric Elements within the Quinoline-Sulfonamide Scaffold
The quinoline-sulfonamide scaffold possesses several key pharmacophoric elements that are crucial for its biological activity. These elements are the fundamental structural features that interact with biological targets.
The quinoline ring itself is a primary pharmacophore. vulcanchem.com As a nitrogen-containing fused bicyclic heterocycle, it provides a rigid framework that can engage in various interactions with target proteins. frontiersin.org The aromatic nature of the quinoline system allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov
The sulfonamide group is another classic and critical pharmacophore. vulcanchem.com This functional group is a well-known zinc-binding group, which is particularly important for the inhibition of metalloenzymes. nih.govresearchgate.net The sulfonamide can also participate in hydrogen bonding interactions with amino acid residues in the active site of target enzymes. nih.gov
Strategies for Enhancing Selectivity and Potency (Mechanistic, not Efficacy/Toxicity)
Several mechanistic strategies have been employed to enhance the selectivity and potency of compounds based on the this compound scaffold. These strategies focus on optimizing the interactions between the molecule and its biological target.
Positional Isomerism: One of the most effective strategies has been the manipulation of the position of the sulfonamide group on the quinoline ring. Studies have shown that moving the sulfamoyl group from the ortho to the meta, and subsequently to the para position, can significantly increase inhibitory activity towards certain isoforms of carbonic anhydrase. nih.govresearchgate.net This suggests that the spatial arrangement of the zinc-anchoring sulfonamide group is critical for optimal binding.
Linker Modification: The nature and length of the linker connecting the quinoline scaffold to other functionalities can also be tuned to enhance potency. For instance, replacing a simple amino linker with a longer hydrazide linker has been shown to improve the inhibitory activity of some quinoline-based sulfonamides. nih.gov
Introduction of Specific Functional Groups: The targeted introduction of specific functional groups can also enhance potency and selectivity. For example, the incorporation of a chlorine atom at the 7-position of the quinoline ring has been shown to strengthen antagonism at NMDA receptors. mdpi.com Similarly, the addition of a hydroxyl group at the 8-position can confer metal-chelating properties, which is a key feature for inhibiting certain metalloenzymes. nih.gov
Hybrid Molecule Design: Combining the quinoline-sulfonamide scaffold with other pharmacophores is a powerful strategy to enhance potency. nih.gov This approach allows for the creation of multi-target agents or compounds with improved binding affinity due to synergistic interactions with the target protein. mdpi.comresearchgate.net
Positional Scanning and Design of Focused Analogue Libraries
Positional scanning is a systematic approach used to explore the chemical space around a lead compound, such as this compound, to identify more potent and selective analogues. nih.gov This involves systematically modifying different positions of the molecule and evaluating the impact on its biological activity.
A prime example of positional scanning in the context of the quinoline-sulfonamide scaffold is the investigation of different substitution patterns on the quinoline ring. Researchers have synthesized and tested libraries of analogues with various substituents at different positions to map out the structure-activity landscape. nih.govresearchgate.net
The design of focused analogue libraries often involves computational methods, such as molecular docking, to predict which modifications are most likely to improve binding to a specific target. researchgate.net These in silico predictions can then guide the synthesis of a smaller, more focused library of compounds for experimental testing. nih.gov
For instance, a library of quinoline-based sulfonamides was designed to explore the effect of placing the sulfonamide group at the ortho, meta, and para positions of an anilino substituent. nih.govresearchgate.net This focused library allowed for a direct comparison of the positional isomers and led to the identification of the para-substituted analogues as the most potent inhibitors of a particular carbonic anhydrase isoform. nih.govresearchgate.net
Correlation of Structural Features with Biological and Chemical Properties (excluding physical properties)
The correlation of specific structural features of this compound and its analogues with their biological and chemical properties is a key aspect of SPR elucidation. worldscientific.com
Biological Properties:
Enzyme Inhibition: The position of the sulfonamide group on the quinoline ring has a direct correlation with its enzyme inhibitory activity. For example, para-substituted sulfonamides have shown significantly higher inhibitory potency against certain carbonic anhydrase isoforms compared to their ortho or meta counterparts. nih.govresearchgate.net
Antimicrobial Activity: The quinoline-sulfonamide hybrid structure has been correlated with potent antibacterial activity, with some derivatives showing enhanced activity against antibiotic-resistant strains. nih.gov
Anticancer Activity: Certain quinoline-sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines. smolecule.com The presence of specific substituents on the quinoline ring and the sulfonamide moiety can influence the antiproliferative activity. mdpi.com
Chemical Properties:
Reactivity: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. smolecule.com The quinoline ring can participate in electrophilic and nucleophilic substitution reactions, providing further avenues for chemical modification. frontiersin.org
Chelating Ability: The presence of an 8-hydroxy group on the quinoline ring confers metal-chelating properties to the molecule, which is a key chemical property for its interaction with metalloenzymes. nih.gov
Interactive Data Table: Structure-Activity Relationship of Quinoline-Sulfonamide Derivatives
| Compound/Modification | Structural Feature | Biological/Chemical Property | Reference |
| 7-Chloroquinoline Analog | Chlorine at C7 | Enhanced NMDA receptor antagonism | mdpi.com |
| Para-substituted Sulfonamide | Sulfonamide at para-position | Increased carbonic anhydrase inhibition | nih.govresearchgate.net |
| Hydrazide Linker | Elongated linker | Improved inhibitory activity | nih.gov |
| 8-Hydroxyquinoline (B1678124) | Hydroxyl at C8 | Metal chelation | nih.gov |
| Quinoline-Sulfonamide Hybrid | Combined scaffolds | Potent antibacterial activity | nih.gov |
Applications of 5 Methylquinoline 8 Sulfonamide in Chemical Biology and Material Science
Development of 5-Methylquinoline-8-sulfonamide as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The this compound framework, and more broadly the quinoline-sulfonamide scaffold, has proven to be a valuable platform for the design of such probes, particularly for fluorescent ion detection and affinity-based target identification.
The 8-aminoquinoline (B160924) sulfonamide structure is a well-established fluorophore for the detection of metal ions, most notably zinc (Zn²⁺). nih.gov Aryl sulfonamide derivatives of 8-aminoquinoline, such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), are among the most widely used fluorescent sensors for detecting zinc in biological samples. nih.gov The mechanism of these probes often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the quinoline (B57606) nitrogen and the sulfonamide group restricts intramolecular rotation and blocks non-emissive photoinduced electron transfer (PET) pathways, leading to a significant increase in fluorescence intensity. mdpi.com
Derivatives of 8-hydroxyquinoline (B1678124), which are structurally analogous to the hydroxylated form of quinoline sulfonamides, have also been developed as powerful prototypes for zinc sensors. nih.gov The introduction of different substituents onto the quinoline ring allows for the modulation of the probe's photophysical properties and binding affinity. mdpi.com While research has often focused on broader classes of quinoline-sulfonamides, the principles underlying their function are directly applicable to this compound. The methyl group at the 5-position can influence the electronic properties and steric environment of the ligand, potentially fine-tuning its selectivity and sensitivity for specific ions.
For instance, studies on carboxamidoquinoline-based sensors have shown that the position of substituents can dramatically affect the fluorescence response. A substituent at the 5-position was reported to quench fluorescence emission, highlighting the critical role of substitution patterns in probe design. mdpi.com
Table 1: Examples of Quinoline-Based Fluorescent Probes for Ion Detection
| Probe Name/Scaffold | Target Ion | Key Features & Findings |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | One of the most common fluorophores for zinc sensing in biological systems. nih.gov |
| 8-hydroxy-2-methylquinoline (Oxn) Derivatives | Zn²⁺ | Serve as a foundational block for CHEF-based zinc sensors. nih.gov |
| N-(8-quinolyl)-p-aminobenzene-sulfonamide (HQAS) | Zn²⁺ | An analog of TSQ, its covalent linkage to cyclodextrin (B1172386) was explored to improve water solubility. nih.gov |
Affinity-based probes are crucial tools for identifying the molecular targets of bioactive compounds. The quinoline-sulfonamide scaffold has been successfully employed in fragment-based drug discovery (FBDD) to identify inhibitors for specific enzymes. In this approach, libraries of small molecules (fragments) are screened for weak but efficient binding to a biological target.
One notable study utilized libraries of quinoline-sulfonamides to screen for inhibitors of zinc-dependent matrix metalloproteinases (MMPs). acs.org These fragments were designed based on the known zinc-binding capabilities of the 8-sulfonamidoquinoline moiety. The screening identified several fragments that showed impressive inhibition of MMPs, demonstrating that this scaffold can be used to discover lead compounds for metalloprotein inhibition. acs.org Control compounds lacking the necessary chelating nitrogen atoms or having an insufficiently acidic N-H group showed reduced metal-binding capacity and, consequently, weaker inhibition, confirming the mechanism of action. acs.org
Furthermore, the related quinolinol-5-sulfonamide scaffold was explored to develop inhibitors against the light chain of Botulinum Neurotoxin A (BoNT/A), a zinc-containing metalloprotease. nih.gov By creating and screening a library of sulfonamide derivatives, researchers were able to identify potent inhibitors, showcasing the utility of this scaffold in affinity-based target identification and optimization. nih.gov
Use as a Scaffold in Rational Ligand Design (Conceptual, Pre-clinical)
The this compound structure serves as an excellent scaffold for rational ligand design due to its rigid bicyclic core, defined substitution points, and proven ability to interact with biological targets. Rational design strategies leverage structural information about a target to design molecules with high affinity and selectivity.
The quinoline scaffold is highly modular, allowing for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties. researchgate.net For example, a study on a highly tunable quinoline-based fluorescent probe demonstrated that the structure could be divided into three strategic domains that can be independently engineered for polarization, photophysical properties, and structural diversity. researchgate.net Sulfonamide substitutions, in particular, have been used to improve properties like bioavailability. researchgate.net
In a preclinical context, the quinolinol-5-sulfonamide scaffold was the subject of a structure-activity relationship (SAR) study to develop inhibitors of the BoNT/A metalloprotease. nih.gov Guided by docking studies, the initial sulfonamide "hit" compounds were optimized, leading to a lead compound with submicromolar potency that showed efficacy in both cell-based and ex vivo models. nih.gov Similarly, a structure-based design strategy for highly selective Casein Kinase 2 (CK2) inhibitors utilized a sulfonamide to link a quinoline moiety with another binding fragment, creating a unique ATP-competitive compound. biorxiv.org
The use of quinoline ligands has also been pivotal in advancing synthetic methodologies for drug discovery. For instance, 4-methylquinoline (B147181) was identified as an optimal ligand in a palladium-catalyzed macrocyclization reaction to generate structurally diverse macrocyclic sulfonamides, which are an important class of therapeutic candidates. mdpi.com
Table 2: Examples of Rational Ligand Design Using Quinoline-Sulfonamide Scaffolds
| Scaffold/Compound Class | Target | Design Strategy & Outcome |
| Quinolinol-5-sulfonamide | Botulinum Neurotoxin A (BoNT/A) | SAR exploration and docking studies led to a potent, submicromolar inhibitor. nih.gov |
| Quinoline-Sulfonamides | Matrix Metalloproteinases (MMPs) | Used as a fragment library to discover novel metalloprotein inhibitors. acs.org |
| Quinoline-Sulfonamide Hybrids | Casein Kinase 2 (CK2) | Structure-based design combining an allosteric inhibitor with an ATP mimetic via a sulfonamide linker yielded highly selective inhibitors. biorxiv.org |
| Macrocyclic Sulfonamides | General Drug Discovery | 4-Methylquinoline used as a ligand to enable efficient palladium-catalyzed synthesis of diverse macrocycles. mdpi.com |
Role as a Ligand in Coordination Chemistry and Supramolecular Assemblies
The this compound molecule possesses multiple potential coordination sites, making it an effective ligand for forming metal complexes. The nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the sulfonamide group can all participate in binding to metal ions. This chelating ability is fundamental to its application in fluorescent sensors and as an inhibitor of metalloenzymes. nih.govacs.org
Research on related 8-hydroxyquinoline sulfonamide derivatives has demonstrated their ability to form stable complexes with various metal ions, including Ni(II), Cu(II), and Zn(II). semanticscholar.org These complexes have been studied for their interaction with DNA, where the metal complex's ability to bind to DNA is a key aspect of its biological activity. semanticscholar.org The formation of metal complexes can enhance the lipophilicity of the ligand, allowing it to better traverse cellular membranes. semanticscholar.org
In the realm of material science, the ability of such ligands to self-assemble with metal ions can lead to the formation of complex supramolecular structures. researchgate.net While specific studies on the supramolecular assemblies of this compound are not extensively documented, the general principles of coordination-driven self-assembly suggest its potential in creating novel materials with tailored architectures and functions. The interplay of metal coordination and intermolecular interactions like hydrogen bonding can direct the formation of discrete coordination complexes or extended polymeric networks.
Catalytic Applications of Metal Complexes Derived from this compound (if applicable)
While direct catalytic applications of metal complexes derived specifically from this compound are not yet widely reported, the broader class of quinoline- and sulfonamide-based metal complexes has shown significant promise in catalysis. Metal complexes derived from Schiff bases containing sulfonamide moieties have been utilized as catalysts in a variety of organic reactions, including aldol, polymerization, and oxidation reactions. researchgate.net
Furthermore, the 8-aminoquinoline group is widely used as a bidentate directing group in transition-metal-catalyzed C-H activation reactions. acs.orgnih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, which is a powerful tool in modern organic synthesis. Chiral ligands containing quinoline motifs have also been instrumental in the development of asymmetric catalysis. thieme-connect.com
Given these precedents, it is plausible that metal complexes of this compound could be developed as effective catalysts. The electronic and steric properties conferred by the methyl and sulfonamide groups could be harnessed to influence the reactivity and selectivity of a coordinated metal center. Future research may explore these potential applications, expanding the utility of this versatile compound into the domain of catalysis.
Future Directions and Emerging Research Avenues for 5 Methylquinoline 8 Sulfonamide Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel 5-methylquinoline-8-sulfonamide derivatives. researchgate.netnih.gov These computational tools can analyze vast datasets to identify hidden patterns and relationships between molecular structures and their biological activities. mdpi.com
Key Applications of AI/ML:
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, moving beyond traditional fragment-based approaches. nih.gov This allows for the creation of novel this compound analogs that may possess enhanced efficacy and selectivity.
Predictive Modeling: AI and ML algorithms, such as support vector machines (SVM) and deep neural networks (DNN), can be trained to predict various properties of new compounds, including:
Biological activity against specific targets. mdpi.com
Quantitative Structure-Activity Relationships (QSAR). nih.gov
Physicochemical properties. nih.gov
Virtual Screening: AI can rapidly screen millions of virtual compounds to identify potential drug candidates, significantly accelerating the initial stages of drug discovery. nih.gov
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.comnih.gov The use of AI in analyzing complex biological data from genomics and proteomics will further aid in identifying novel targets for this compound-based therapies. researchgate.net
Exploration of Novel Biological Targets and Mechanistic Pathways
While the 8-quinolinesulfonamide scaffold has been explored for its interaction with targets like the M2 isoform of pyruvate (B1213749) kinase (PKM2), the full spectrum of its biological activity remains to be elucidated. mdpi.comnih.gov Future research will focus on identifying and validating new biological targets and understanding the intricate mechanistic pathways through which these compounds exert their effects.
Emerging Areas of Investigation:
Zinc Proteases: The 8-sulfonamidoquinoline core is a known zinc-binding group, suggesting that derivatives could be potent inhibitors of zinc-dependent enzymes like matrix metalloproteinases (MMPs). acs.org Fragment-based screening of quinoline-sulfonamide libraries has already shown promise in identifying selective MMP inhibitors. acs.org
Carbonic Anhydrases: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. researchgate.net Investigating the activity of this compound derivatives against various CA isoforms, particularly those implicated in cancer, could open new therapeutic avenues. researchgate.net
Kinase Inhibition: The quinoline (B57606) scaffold is a common feature in many kinase inhibitors. mdpi.com Screening this compound libraries against a panel of kinases could reveal novel anti-cancer agents.
Neurodegenerative Diseases: 8-Hydroxyquinoline (B1678124) derivatives have shown potential in the treatment of neurodegenerative disorders, partly due to their metal chelation properties. researchgate.net Exploring the neuroprotective effects of this compound and its analogs is a promising area of research. researchgate.net
A deeper understanding of the molecular interactions and downstream signaling pathways will be crucial for the rational design of next-generation inhibitors with improved target specificity and reduced off-target effects.
Advanced Synthetic Techniques for Complex this compound Derivatives
The synthesis of diverse and complex libraries of this compound derivatives is essential for comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies are enabling the efficient construction of novel analogs with tailored properties.
Innovative Synthetic Approaches:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields for the coupling of sulfonyl chlorides with aminoquinolines. acs.orgresearchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a powerful tool for creating complex molecules by linking different fragments, as demonstrated in the synthesis of 8-quinolinesulfonamide-1,2,3-triazole hybrids. mdpi.com
Multi-component Reactions: Ultrasonic-mediated, catalyst-free protocols for the synthesis of dihydroquinoline derivatives in aqueous media offer a green and efficient alternative to traditional methods. acs.org
C-H Activation: Direct functionalization of C-H bonds provides a more atom-economical and efficient way to introduce new substituents onto the quinoline scaffold. researchgate.net
These advanced synthetic methods will facilitate the rapid generation of diverse compound libraries, enabling a more thorough exploration of the chemical space around the this compound core.
Single-Molecule and Nanoscale Characterization of Interactions
To gain a more profound understanding of how this compound derivatives interact with their biological targets, researchers are turning to cutting-edge analytical techniques that allow for the study of interactions at the single-molecule and nanoscale levels.
Advanced Characterization Techniques:
X-ray Crystallography: Determining the crystal structure of these compounds in complex with their target proteins provides a detailed, atomic-level view of the binding mode. researchgate.netacs.org This information is invaluable for structure-based drug design.
Fluorescent Probes: The intrinsic fluorescence of the quinoline ring system can be exploited to develop fluorescent probes for studying binding events and for the detection of metal ions. nih.gov
Nanoscale Formulations: The development of nanoscale drug delivery systems can improve the solubility and bioavailability of these compounds, enhancing their therapeutic potential.
These high-resolution techniques will provide unprecedented insights into the molecular recognition events that govern the biological activity of this compound derivatives, paving the way for the design of more potent and selective compounds.
Interdisciplinary Research Collaborations and Translational Potential (Non-Clinical Focus)
The successful translation of promising this compound derivatives from the laboratory to potential therapeutic applications will require a collaborative, interdisciplinary approach.
Key Collaborative Areas:
Medicinal Chemistry and Computational Science: The synergy between synthetic chemists and computational experts is crucial for the AI-driven design and optimization of new compounds. mdpi.com
Structural Biology and Biochemistry: Collaboration between these fields is essential for identifying and validating new biological targets and for elucidating the mechanisms of action.
Materials Science and Nanotechnology: Expertise in these areas will be vital for developing novel drug delivery systems and for the nanoscale characterization of interactions.
By fostering these interdisciplinary collaborations, the research community can accelerate the non-clinical development of this compound-based compounds with significant therapeutic potential. The journey from initial discovery to a potential drug candidate is long and complex, and a multi-faceted research strategy is the most effective way to navigate this path.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methylquinoline-8-sulfonamide, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives followed by methylation. Skraup or modified Skraup reactions are common for quinoline core formation . Microwave-assisted methods (e.g., 80–120°C, 30–60 minutes) can enhance yield by 15–20% compared to conventional heating, as seen in analogous quinoline sulfonic acid syntheses . Control of pH (6.5–7.5) and stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) is critical to avoid over-sulfonation.
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?
- Answer : FT-IR identifies key functional groups: sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and quinoline C=N peaks (1600–1580 cm⁻¹). ¹H NMR reveals methyl group protons at δ 2.5–2.7 ppm and aromatic protons (quinoline ring) between δ 7.5–8.9 ppm. ¹³C NMR confirms sulfonamide carbon at ~125 ppm .
Q. What are the primary applications of this compound in analytical chemistry?
- Answer : Its sulfonamide group enables metal chelation (e.g., Fe³⁺, Cu²⁺) for spectrophotometric detection. For example, complexation with Cu²⁺ at pH 4.5–5.5 produces a bathochromic shift (Δλ = 40–50 nm), useful for trace metal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Variations in bioactivity often stem from impurities (e.g., unreacted intermediates) or structural isomerism. Employ orthogonal purification (HPLC + recrystallization) and characterize intermediates via LC-MS. For example, a 2021 study found that residual 8-hydroxyquinoline in sulfonamide derivatives reduced antimicrobial efficacy by 30% .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying this compound’s interaction with biological targets?
- Answer : DFT calculations (B3LYP/6-311G**) optimize geometry and predict electrostatic potential maps, identifying nucleophilic regions (e.g., sulfonamide oxygen) for protein binding. Docking studies (AutoDock Vina) with cytochrome P450 enzymes show a binding affinity of −8.2 kcal/mol, suggesting metabolic stability .
Q. How can reaction pathways be experimentally validated for this compound synthesis?
- Answer : Use isotopic labeling (e.g., ¹⁵N in quinoline) to track nitrogen migration during cyclization. In situ FT-IR monitors intermediate formation (e.g., sulfonic acid at 1700–1750 cm⁻¹). Controlled stepwise quenching isolates intermediates for MS/MS analysis .
Q. What strategies improve the solubility of this compound in aqueous buffers without compromising reactivity?
- Answer : Co-solvent systems (e.g., DMSO-water, 10–20% v/v) enhance solubility while preserving sulfonamide reactivity. Alternatively, synthesize zwitterionic derivatives by introducing carboxylate groups at the C-3 position, increasing logP by 0.5–0.7 units .
Methodological Considerations
Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?
- Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assays reveal degradation pathways (e.g., hydrolysis of sulfonamide to sulfonic acid at pH < 2) .
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
